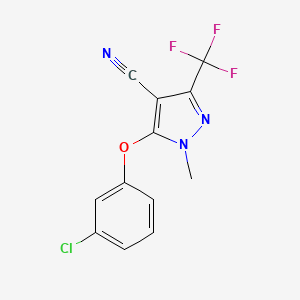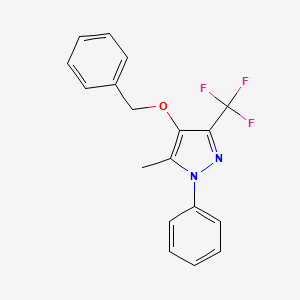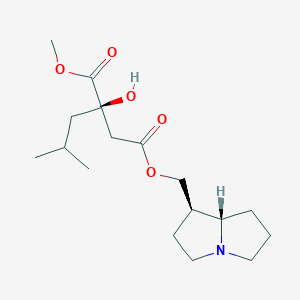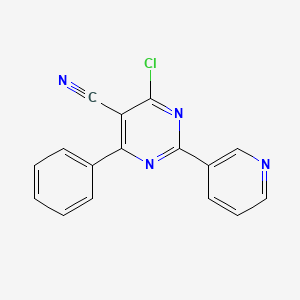
4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide
Übersicht
Beschreibung
4-chloro-N’-methyl-N-(3-pyridinyl)benzenecarboximidamide is a chemical compound with the molecular formula C13H12ClN3 . It is offered by various chemical suppliers for research and development purposes.
Physical And Chemical Properties Analysis
4-chloro-N’-methyl-N-(3-pyridinyl)benzenecarboximidamide has a molecular weight of 245.70748 . Detailed information about its melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide has been studied in the context of its hydrogen bonding properties in anticonvulsant enaminones. These compounds, including similar structures, have been analyzed for their molecular conformations and hydrogen bond networks, which are crucial for their biological activity (Kubicki, Bassyouni, & Codding, 2000).
Potential Calcium-Channel Antagonist Activity
The compound has been explored in derivatives that show potential as calcium-channel antagonists. These derivatives exhibit particular molecular conformations that are significant for their activity in modulating calcium channels, which is a critical aspect in various pharmacological applications (Linden, Şafak, Şimşek, & Gündüz, 2011).
Antiallergic Activity
Research has shown that derivatives of 4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide exhibit potential antiallergic activity. This was particularly evident in studies using the rat passive cutaneous anaphylaxis screen, highlighting its significance in the development of antiallergic therapeutic agents (Lesher, Singh, & Mielens, 1982).
Analgesic Properties Optimization
Modifications to the pyridine moiety of similar molecules have been explored to enhance their analgesic properties. This research provides insights into how structural changes can significantly impact the biological activity and efficacy of such compounds in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis and Material Science Applications
The compound has been utilized in the synthesis of complex molecules and materials, such as polyimides, which have applications in various industrial sectors. These studies reveal the compound's versatility in contributing to the development of new materials (Liaw, Liaw, & Yu, 2001).
Synthesis of Key Intermediates in Pharmaceutical Compounds
The compound plays a crucial role in the synthesis of key intermediates for various pharmaceuticals. Its structural features make it a valuable component in the development of new drugs (Xiu-lan, 2009).
Antitumor and Antiviral Activity
Derivatives of the compound have been investigated for their antitumor and antiviral activities. These studies are crucial for understanding the potential of such compounds in treating various diseases, including cancer and viral infections (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N'-methyl-N-pyridin-3-ylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-15-13(10-4-6-11(14)7-5-10)17-12-3-2-8-16-9-12/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYWMJMMAXOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-methyl-N-(3-pyridinyl)benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chloro-6-fluorophenyl)-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035356.png)

![1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3035359.png)
![1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3035360.png)


![2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035367.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B3035368.png)
![3-chloro-N-[[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3035369.png)
![4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole](/img/structure/B3035371.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol](/img/structure/B3035375.png)
![8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3035377.png)
